Fumarylacétoacétate
Vue d'ensemble
Description
Maleylacetoacetic acid, also known as 4-maleylacetoacetate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. Maleylacetoacetic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, maleylacetoacetic acid is primarily located in the cytoplasm. Maleylacetoacetic acid participates in a number of enzymatic reactions. In particular, Maleylacetoacetic acid can be converted into 4-fumarylacetoacetic acid through its interaction with the enzyme maleylacetoacetate isomerase. In addition, Maleylacetoacetic acid can be biosynthesized from homogentisic acid through its interaction with the enzyme homogentisate 1, 2-dioxygenase. In humans, maleylacetoacetic acid is involved in the phenylalanine and tyrosine metabolism pathway, the tyrosine metabolism pathway, and the disulfiram action pathway. Maleylacetoacetic acid is also involved in several metabolic disorders, some of which include the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, monoamine oxidase-a deficiency (mao-a), the phenylketonuria pathway, and the tyrosinemia type I pathway.
4-fumarylacetoacetic acid is an oxo dicarboxylic acid and a beta-diketone. It derives from an oct-2-enedioic acid. It is a conjugate acid of a 4-fumarylacetoacetate(2-).
Applications De Recherche Scientifique
Traitement de la tyrosinémie héréditaire de type I (HT1)
- Traitement actuel: Un régime alimentaire pauvre en tyrosine associé au médicament herbicide nitisinone est le seul traitement disponible. Cependant, ce traitement a des effets secondaires et des complications à long terme .
- Progrès de la recherche: Les scientifiques ont ciblé la FAH pour découvrir de nouveaux modulateurs chimiques agissant comme des chaperons pharmacologiques. Ces inhibiteurs stabilisent l'espèce dimérique active de la FAH, restaurant partiellement le phénotype normal dans les modèles cellulaires de HT1 .
Découverte de médicaments pour les maladies rares
- Modulateurs chimiques: Les chercheurs ont criblé des milliers de composés et ont identifié des inhibiteurs réversibles qui s'associent à la FAH près du site actif. Ces inhibiteurs sont prometteurs pour le traitement de la HT1 .
- Chaperons pharmacologiques: Les inhibiteurs identifiés agissent comme des chaperons pharmacologiques, interagissant directement avec la FAH pour restaurer sa fonction .
Production de glucides fonctionnels
- Synthèse de sucres rares: Les chercheurs explorent le rôle de la FAH dans la production de sucres rares, tels que le D-allulose, le D-mannose et le D-allose, qui ont divers avantages pour la santé .
Autres applications potentielles
En résumé, le Fumarylacétoacétate a des applications diverses, allant du traitement des maladies rares à la production de glucides fonctionnels. Les chercheurs continuent d'explorer son potentiel dans divers domaines, soulignant son importance dans la santé humaine et le développement de médicaments . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Fumarylacetoacetate primarily targets the enzyme Fumarylacetoacetate Hydrolase (FAH) . FAH is a protein homodimer that cleaves fumarylacetoacetate at its carbon-carbon bond during a hydrolysis reaction . This enzyme is critical in phenylalanine and tyrosine metabolism .
Mode of Action
Fumarylacetoacetate interacts with its target, FAH, through a hydrolysis reaction . The active site of FAH contains a calcium ion, which acts to bind the substrate. A Glu-His-Water catalytic triad functions where the imidazole ring of His133 activates a nucleophilic water molecule to attack the carbon-carbon bond of fumarylacetoacetate, thus forming fumarate and acetoacetate .
Biochemical Pathways
Fumarylacetoacetate is an intermediate in the metabolism of tyrosine . It is formed through the conversion of maleylacetoacetate into fumarylacetoacetate by the enzyme maleylacetoacetate isomerase . As a critical enzyme in phenylalanine and tyrosine metabolism, FAH catalyzes the final step in the catabolism of fumarylacetoacetate and water into acetoacetate, fumarate, and H+ .
Pharmacokinetics
It is known that fumarylacetoacetate is a key intermediate in the metabolism of tyrosine, an amino acid . Therefore, its bioavailability and ADME properties would be closely tied to the metabolic pathways of tyrosine.
Result of Action
The action of Fumarylacetoacetate, through its interaction with FAH, results in the production of fumarate and acetoacetate . These products are essential in the human metabolism of aromatic amino acids .
Action Environment
The action of Fumarylacetoacetate is influenced by various environmental factors. For instance, the presence of calcium ions is crucial for the binding of the substrate to the active site of FAH . Additionally, the pH of the environment can affect the efficiency of the hydrolysis reaction .
Analyse Biochimique
Biochemical Properties
4-Fumarylacetoacetic acid is an oxo dicarboxylic acid and a beta-diketone. It is formed through the conversion of maleylacetoacetate by the enzyme maleylacetoacetate isomerase. The primary enzyme that interacts with 4-fumarylacetoacetic acid is fumarylacetoacetate hydrolase (FAH), which catalyzes its hydrolysis into fumarate and acetoacetate . This reaction is the final step in the tyrosine catabolism pathway, highlighting the importance of 4-fumarylacetoacetic acid in biochemical reactions.
Cellular Effects
4-Fumarylacetoacetic acid has significant effects on cellular processes, particularly in liver cells where tyrosine catabolism predominantly occurs. The accumulation of 4-fumarylacetoacetic acid due to FAH deficiency can lead to cellular toxicity, affecting cell signaling pathways, gene expression, and cellular metabolism. This accumulation disrupts normal cellular functions and can result in apoptosis or necrosis of liver cells .
Molecular Mechanism
At the molecular level, 4-fumarylacetoacetic acid exerts its effects through its interaction with FAH. The enzyme catalyzes the hydrolysis of 4-fumarylacetoacetic acid, breaking it down into fumarate and acetoacetate. This reaction involves the binding of 4-fumarylacetoacetic acid to the active site of FAH, where it undergoes a nucleophilic attack by a water molecule activated by a catalytic triad in the enzyme . This mechanism is crucial for maintaining the balance of tyrosine metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-fumarylacetoacetic acid are important factors to consider. Over time, the compound can degrade, affecting its concentration and the outcome of biochemical assays. Long-term studies have shown that the accumulation of 4-fumarylacetoacetic acid can lead to chronic toxicity in liver cells, emphasizing the need for careful monitoring of its levels in experimental setups .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-fumarylacetoacetic acid vary with dosage. At low doses, the compound is metabolized efficiently, but at higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances. These studies have identified threshold levels beyond which the adverse effects become significant, providing insights into the safe handling and usage of 4-fumarylacetoacetic acid in research .
Metabolic Pathways
4-Fumarylacetoacetic acid is a critical intermediate in the tyrosine catabolism pathway. It is formed from maleylacetoacetate and is subsequently hydrolyzed by FAH into fumarate and acetoacetate. This pathway involves several enzymes and cofactors, and any disruption in this sequence can lead to metabolic disorders. The role of 4-fumarylacetoacetic acid in this pathway underscores its importance in maintaining metabolic homeostasis .
Transport and Distribution
Within cells, 4-fumarylacetoacetic acid is transported and distributed primarily in the cytosol where tyrosine catabolism occurs. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. The distribution of 4-fumarylacetoacetic acid is crucial for its function and any alterations can impact its biochemical role .
Subcellular Localization
4-Fumarylacetoacetic acid is predominantly localized in the cytosol, where it participates in the tyrosine catabolism pathway. Its activity and function are influenced by its subcellular localization, and any changes in its distribution can affect its role in metabolism. The targeting signals and post-translational modifications that direct 4-fumarylacetoacetic acid to specific compartments are essential for its proper function .
Propriétés
IUPAC Name |
(E)-4,6-dioxooct-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSIVHAIFQKTC-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)CC(=O)O)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901388 | |
Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Fumarylacetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28613-33-4, 5698-51-1 | |
Record name | Fumarylacetoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28613-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumarylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028613334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUMARYLACETOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM3BV7K438 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Fumarylacetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Liver Damage: FAA is hepatotoxic, causing cell death and potentially leading to liver failure and cirrhosis. [, , , , , , ]
- Kidney Damage: FAA also affects renal proximal tubular cells, leading to renal tubular dysfunction and rickets in children. [, ]
- Neurological Problems: Untreated HT1 can lead to neurological crises. []
- Increased Cancer Risk: FAA is mutagenic and its accumulation is associated with a higher risk of developing hepatocellular carcinoma (HCC). [, , , , ]
A:
- Thiol Reactivity: FAA is known to react with sulfhydryl groups, which likely contributes to its toxicity. [, ] This reactivity suggests potential instability in the presence of thiol-containing compounds.
- In vitro Studies: Researchers synthesize FAA in the lab using enzyme extracts from organisms like Aspergillus nidulans. [] This synthesis suggests some stability under controlled laboratory conditions.
- In vivo Instability: The successful use of NTBC, which inhibits an enzyme upstream in the pathway and prevents FAA formation, implies that FAA is relatively unstable in vivo and doesn't persist for long periods. [, , ]
A: Fumarylacetoacetate itself is not an enzyme and doesn't possess catalytic properties. It's the substrate of the enzyme fumarylacetoacetate hydrolase (FAH). [, , , ] FAH catalyzes the final step in the tyrosine degradation pathway, hydrolyzing FAA into fumarate and acetoacetate. [, , ]
ANone: While computational methods are valuable tools in drug discovery, there's limited publicly available information about their specific application to FAA. Considering the focus on HT1, computational efforts might concentrate on:
- FAH Structure-Activity Relationship: Understanding how mutations in the FAH enzyme lead to loss of activity and potentially guiding the development of pharmacological chaperones. [, ]
A: As FAA is a metabolite, not a drug, traditional SAR studies focusing on its modification for therapeutic benefit are not typically conducted. The focus lies on understanding the enzyme FAH and the consequences of its deficiency. [, , , , ] Research on potential therapeutic interventions for HT1 primarily revolves around:
- Pharmacological Chaperones: Identifying small molecules that can stabilize the mutant FAH enzyme and partially restore its activity. []
ANone: Since Fumarylacetoacetate is an endogenous metabolite and not a pharmaceutical drug, these aspects are less relevant.
ANone:
- Development of NTBC Treatment: The introduction of NTBC, which blocks an upstream enzyme in the pathway, marked a significant milestone, dramatically improving the prognosis for HT1 patients. [, , ]
- Animal Models: The development of FAH-deficient mice has proven invaluable for studying HT1 and testing potential therapies. [, , ]
ANone:
- Genetics and Metabolism: HT1 research bridges these fields, highlighting how a single gene defect can disrupt a metabolic pathway and lead to severe disease. [, , , , ]
- Hepatology and Oncology: The strong association between HT1 and HCC underscores the link between metabolic disorders and cancer development, driving research in both areas. [, ]
- Drug Development and Gene Therapy: The search for effective HT1 treatments fosters innovation in pharmacological chaperones, enzyme replacement therapies, and potentially gene therapy approaches. [, ]
- Stem Cell Research and Regenerative Medicine: The use of FAH-deficient animals has been crucial for studying liver repopulation and developing cell-based therapies for liver diseases. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.